molecular formula C17H21N5O B15216320 7H-Purin-6-amine, 8,9-dihydro-N-(phenylmethyl)-9-(tetrahydro-2H-pyran-2-yl)-

7H-Purin-6-amine, 8,9-dihydro-N-(phenylmethyl)-9-(tetrahydro-2H-pyran-2-yl)-

Cat. No.: B15216320
M. Wt: 311.4 g/mol
InChI Key: FKRXYPROOUJTLY-UHFFFAOYSA-N
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Description

N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)-8,9-dihydro-7H-purin-6-amine is a synthetic adenine derivative that has garnered significant interest in medicinal chemistry. This compound features a unique tetrahydro-2H-pyran ring, which enhances its biological activity and pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)-8,9-dihydro-7H-purin-6-amine begins with adenine as the nucleobase foundation. The N9 position of adenine is modified by introducing a benzyl group, which enhances molecular stability and reactivity. The critical step involves a Michael addition where the adenine derivative reacts with a pre-formed activated alkene derived from tetrahydropyran. This step is optimized for regioselectivity and correct formation of the tetrahydro-2H-pyran ring .

Industrial Production Methods

In industrial settings, the synthesis involves dissolving alcohol in PrOH, adding TEA and 6-chloro-9-(tetrahydropyran-2-yl)purine to the reaction mixture, and heating at 45°C for 6 hours. The mixture is then cooled, filtered, and the filtrate is purified by column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)-8,9-dihydro-7H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .

Major Products Formed

Scientific Research Applications

N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)-8,9-dihydro-7H-purin-6-amine has broad applications in scientific research:

Mechanism of Action

The compound exerts its effects by modulating enzymatic activities involved in cellular repair and apoptosis. It targets specific molecular pathways, enhancing biological activity and improving pharmacokinetic properties. The tetrahydro-2H-pyran ring plays a crucial role in facilitating easier crossing of cellular membranes, thus improving bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)-8,9-dihydro-7H-purin-6-amine stands out due to its unique tetrahydro-2H-pyran ring, which enhances its biological activity and pharmacokinetic properties. This structural modification makes it a promising candidate for various therapeutic applications .

Properties

Molecular Formula

C17H21N5O

Molecular Weight

311.4 g/mol

IUPAC Name

N-benzyl-9-(oxan-2-yl)-7,8-dihydropurin-6-amine

InChI

InChI=1S/C17H21N5O/c1-2-6-13(7-3-1)10-18-16-15-17(20-11-19-16)22(12-21-15)14-8-4-5-9-23-14/h1-3,6-7,11,14,21H,4-5,8-10,12H2,(H,18,19,20)

InChI Key

FKRXYPROOUJTLY-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2CNC3=C(N=CN=C32)NCC4=CC=CC=C4

Origin of Product

United States

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